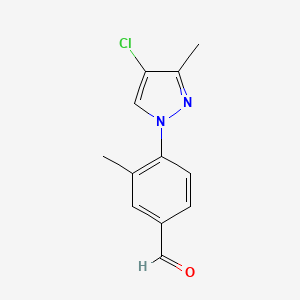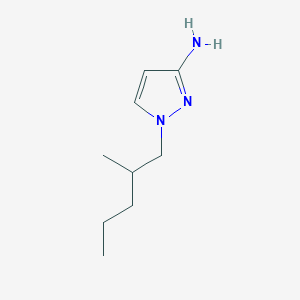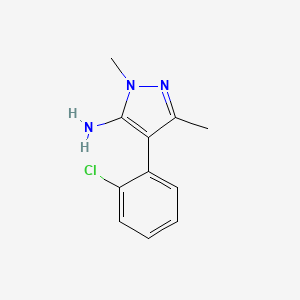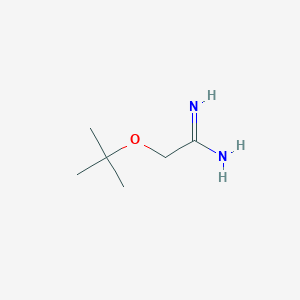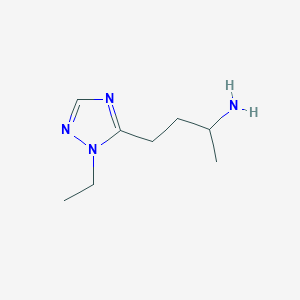
2-(3-Chloronaphthalen-2-yl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloronaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H9ClO2 It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and an acetic acid group is attached to the second position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloronaphthalen-2-yl)acetic acid typically involves the chlorination of naphthalene followed by the introduction of the acetic acid group. One common method is the Friedel-Crafts acylation reaction, where naphthalene is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 3-chloronaphthalene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2-(3-Chloronaphthalen-2-yl)acetic acid.
Industrial Production Methods
In industrial settings, the production of 2-(3-Chloronaphthalen-2-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(3-Chloronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学研究应用
2-(3-Chloronaphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Chloronaphthalen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and toxicity.
相似化合物的比较
Similar Compounds
2-(3-Bromonaphthalen-2-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.
2-(3-Fluoronaphthalen-2-yl)acetic acid: Similar structure with a fluorine atom instead of chlorine.
2-(3-Methylnaphthalen-2-yl)acetic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(3-Chloronaphthalen-2-yl)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic applications and research studies.
属性
分子式 |
C12H9ClO2 |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
2-(3-chloronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9ClO2/c13-11-6-9-4-2-1-3-8(9)5-10(11)7-12(14)15/h1-6H,7H2,(H,14,15) |
InChI 键 |
ANIQNMKRJAKINB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




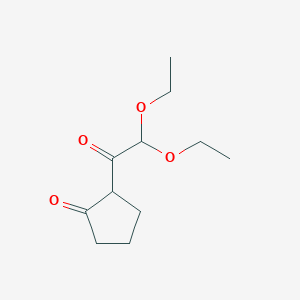

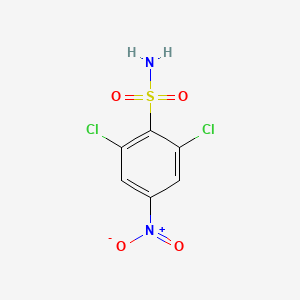


![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)

